N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide
CAS No.: 1226440-61-4
Cat. No.: VC6351114
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226440-61-4 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.38 |
| IUPAC Name | N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c20-8-7-19-15(17-16(21)13-6-9-22-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-6,9-11,20H,7-8H2,(H,17,21) |
| Standard InChI Key | KZLRULKMSHRHEH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CSC=C3)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrazole ring (1H-pyrazol-5-yl) as its central scaffold. The N1 position is substituted with a 2-hydroxyethyl group (-CH2CH2OH), while the C3 position bears a phenyl ring. The pyrazole’s C5 position is linked to a thiophene-3-carboxamide group, introducing sulfur-containing heterocyclic diversity. This arrangement creates a planar, conjugated system that enhances π-π stacking interactions, a critical feature for binding biological targets.
The molecular formula is C16H15N3O2S, with a molecular weight of 329.38 g/mol. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (phenyl, thiophene) groups confers amphiphilic properties, influencing solubility and membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₂S |
| Molecular Weight | 329.38 g/mol |
| Calculated LogP | 2.8 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 4 (amide O, hydroxyl O, pyrazole N) |
| Rotatable Bonds | 5 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Pyrazole Formation: Condensation of phenylhydrazine with a β-keto ester derivative yields the 3-phenyl-1H-pyrazol-5-amine intermediate.
-
Hydroxyethyl Substitution: Alkylation of the pyrazole’s N1 position with 2-bromoethanol introduces the hydroxyethyl group.
-
Thiophene-3-carboxamide Coupling: Amide bond formation between the pyrazole-5-amine and thiophene-3-carboxylic acid, mediated by coupling agents like HATU or EDCI.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Phenylhydrazine, ethyl acetoacetate, ethanol, reflux | 75–85 |
| N1-Alkylation | 2-Bromoethanol, K2CO3, DMF, 80°C | 60–70 |
| Amide Coupling | Thiophene-3-carboxylic acid, HATU, DIPEA, DCM | 50–65 |
Microwave-assisted synthesis has been explored to reduce reaction times, though yields remain comparable to conventional methods.
Challenges in Purification
The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) complicates crystallization. Reverse-phase chromatography or recrystallization from ethanol/water mixtures is often required to achieve >95% purity.
Biological Activity and Mechanisms
Table 3: Predicted Kinase Binding Affinities
| Kinase | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR | -9.2 | H-bond with Met793, π-stacking with Phe723 |
| JAK2 | -8.7 | H-bond with Leu932, hydrophobic with Val911 |
| CDK2 | -7.9 | Weak H-bond with Glu81 |
Antimicrobial Properties
Preliminary in vitro assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively. The thiophene carboxamide likely disrupts bacterial membrane integrity, though further mechanistic studies are needed .
Applications in Materials Science
Fluorescent Probes
The thiophene moiety’s conjugated system enables fluorescence emission at λem = 450 nm (λex = 350 nm). Quantum yield measurements (Φ = 0.18 in ethanol) suggest utility as a bioimaging agent, though stability under physiological conditions requires optimization .
Polymer Additives
Incorporation into polythiophene matrices enhances conductivity (σ = 1.2 × 10⁻³ S/cm) due to improved π-orbital overlap. Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, indicating moderate thermal stability.
Comparative Analysis with Structural Analogs
Table 4: Comparison with Pyrazole-Thiophene Derivatives
| Compound | Modifications | Bioactivity (IC50) |
|---|---|---|
| N-(3-Phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | Thiophene-2-carboxamide | EGFR IC50: 0.8 µM |
| N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide | Methyl at N1 | JAK2 IC50: 1.2 µM |
| Target Compound | Hydroxyethyl at N1 | Predicted EGFR IC50: 0.5–1.0 µM |
The hydroxyethyl group in the target compound may improve solubility over methyl-substituted analogs, potentially enhancing bioavailability.
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